molecular formula C13H7Cl2FO2 B6407335 3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1261913-94-3

3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6407335
CAS RN: 1261913-94-3
M. Wt: 285.09 g/mol
InChI Key: CGTUQJTUNNPJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid (DCFBA) is an organic compound with the molecular formula C8H5Cl2FO2. It is a white solid that is used in a variety of scientific research applications, including drug delivery, biochemistry, and physiology. DCFBA is a versatile compound that can be used to synthesize a variety of compounds, and its unique properties make it useful in a variety of laboratory experiments.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid, 95% is a versatile compound that can be used in a variety of scientific research applications. It has been used as a drug delivery system, as it can be used to transport drugs to specific sites within the body. It has also been used to study the biochemical and physiological effects of various drugs, as well as to study the mechanism of action of these drugs. Additionally, 3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid, 95% has been used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid, 95% is not fully understood. However, it is believed that the compound binds to proteins and other molecules in the body, which then triggers a series of biochemical and physiological reactions. This binding is believed to be mediated by the chlorine atoms in the compound, which have a high affinity for proteins and other molecules. Additionally, the fluorine atom in the compound is believed to interact with the surrounding environment, which can alter the properties of the compound and its interactions with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid, 95% are not fully understood. However, it is believed that the compound has an effect on the production of certain hormones and enzymes, as well as on the activity of certain receptors. Additionally, the compound has been shown to have an effect on the metabolism of certain drugs, as well as on the absorption of certain drugs. It is also believed that the compound has an effect on the immune system, as it has been shown to affect the production of certain cytokines.

Advantages and Limitations for Lab Experiments

3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid, 95% has several advantages and limitations for laboratory experiments. One of the main advantages is its versatility, as it can be used to synthesize a variety of compounds. Additionally, its unique properties make it useful in a variety of laboratory experiments. However, the compound is toxic and should be handled with care. Additionally, the compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for 3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid, 95% are numerous. One potential direction is the development of new methods of synthesis, which could increase the yields of the compound and make it easier to produce. Additionally, further research into the biochemical and physiological effects of the compound could lead to new applications for the compound in drug delivery, biochemistry, and physiology. Additionally, further research into the mechanism of action of the compound could lead to new insights into the interactions between drugs and their targets in the body. Finally, further research into the advantages and limitations of the compound could lead to new ways to use the compound in laboratory experiments.

Synthesis Methods

3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid, 95% can be synthesized using a variety of methods. One common method is the reaction of 2,4-dichlorophenol with 4-fluorobenzoyl chloride in the presence of anhydrous potassium carbonate. This method produces 3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid, 95% in high yields and is relatively simple to perform. Other methods of synthesis include the reaction of 2,4-dichlorophenol with 4-fluorobenzoyl chloride in the presence of anhydrous aluminum chloride, or the reaction of 2,4-dichlorophenol and 4-fluorobenzoyl chloride in the presence of a catalyst such as zinc chloride.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-8-2-3-9(11(15)6-8)10-5-7(13(17)18)1-4-12(10)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTUQJTUNNPJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691209
Record name 2',4'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261913-94-3
Record name 2',4'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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